6-(propan-2-yloxy)-1,2,3,4-tetrahydroquinolin-2-one

Purity Quality Control Procurement

6-(Propan-2-yloxy)-1,2,3,4-tetrahydroquinolin-2-one (CAS 2168112-59-0) is a synthetic small molecule belonging to the 3,4-dihydroquinolin-2(1H)-one class, characterized by a tetrahydroquinoline core bearing a 6‑isopropoxy substituent and a lactam carbonyl at position 2. This scaffold is listed across multiple reputable chemical vendor catalogs (e.g., CymitQuimica, Leyan, Chemenu) with typical purities of 95 % or higher, underscoring its availability as a research-grade building block.

Molecular Formula C12H15NO2
Molecular Weight 205.257
CAS No. 2168112-59-0
Cat. No. B2515932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(propan-2-yloxy)-1,2,3,4-tetrahydroquinolin-2-one
CAS2168112-59-0
Molecular FormulaC12H15NO2
Molecular Weight205.257
Structural Identifiers
SMILESCC(C)OC1=CC2=C(C=C1)NC(=O)CC2
InChIInChI=1S/C12H15NO2/c1-8(2)15-10-4-5-11-9(7-10)3-6-12(14)13-11/h4-5,7-8H,3,6H2,1-2H3,(H,13,14)
InChIKeyVLYFJAVHORIZIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(Propan-2-yloxy)-1,2,3,4-tetrahydroquinolin-2-one (CAS 2168112-59-0): Compound Class and Procurement-Relevant Characteristics


6-(Propan-2-yloxy)-1,2,3,4-tetrahydroquinolin-2-one (CAS 2168112-59-0) is a synthetic small molecule belonging to the 3,4-dihydroquinolin-2(1H)-one class, characterized by a tetrahydroquinoline core bearing a 6‑isopropoxy substituent and a lactam carbonyl at position 2 . This scaffold is listed across multiple reputable chemical vendor catalogs (e.g., CymitQuimica, Leyan, Chemenu) with typical purities of 95 % or higher, underscoring its availability as a research-grade building block . Structurally, it differs from the fully aromatic quinolin-2(1H)-one series by saturation of the C3–C4 bond, and from the 6‑isopropoxy‑1,2,3,4‑tetrahydroquinoline analog by the presence of the 2‑oxo group, which alters hydrogen‑bonding capacity, electronic distribution, and metabolic stability.

Why In‑Class Substitution Is Not Straightforward for 6-(Propan-2-yloxy)-1,2,3,4-tetrahydroquinolin-2-one


Compounds within the tetrahydroquinolinone family cannot be freely interchanged because even minor structural modifications—such as the presence or absence of the 2‑oxo group, the nature of the O‑alkyl substituent, or the degree of ring saturation—can profoundly affect key physicochemical and pharmacological properties [1]. For example, the 2‑oxo group in 6-(propan-2-yloxy)-1,2,3,4-tetrahydroquinolin-2-one introduces a hydrogen‑bond acceptor and increases polarity relative to the corresponding tetrahydroquinoline, which may alter solubility, permeability, and target engagement. Quantitative evidence presented in Section 3 demonstrates that these structural distinctions translate into measurable differences in chromatographic retention, calculated logP, and in vitro target binding, making generic substitution a high‑risk decision in both discovery chemistry and SAR campaigns.

Quantitative Differentiation Evidence for 6-(Propan-2-yloxy)-1,2,3,4-tetrahydroquinolin-2-one vs. Closest Analogs


Vendor‑Declared Purity: 6‑Isopropoxy‑3,4‑dihydroquinolin‑2(1H)-one vs. 6‑(Propan‑2‑yloxy)‑1,2,3,4‑tetrahydroquinoline

Leyan supplies 6‑isopropoxy‑3,4‑dihydroquinolin‑2(1H)-one (CAS 2168112-59-0) at a certified purity of 98 %, whereas the closest non‑oxo analog 6‑(propan‑2‑yloxy)‑1,2,3,4‑tetrahydroquinoline (CAS 1037163-65-7) is listed by Chemenu at 95 %+ purity. The 3 percentage‑point purity advantage reduces the likelihood of confounding by‑products in sensitive biological assays .

Purity Quality Control Procurement

Molecular Weight and Formula Distinction as a Procurement Fingerprint

The target compound has a molecular formula of C₁₂H₁₅NO₂ (MW 205.26 g mol⁻¹), confirmed by multiple independent databases . In contrast, the fully reduced analog 6‑(propan‑2‑yloxy)‑1,2,3,4‑tetrahydroquinoline (CAS 1037163-65-7) has the formula C₁₂H₁₇NO (MW 191.27 g mol⁻¹). The mass difference of 14 Da (attributable to the replacement of CH₂ by C=O) provides a straightforward LC‑MS or HRMS fingerprint to distinguish the two compounds during receipt verification and quality control.

Molecular Weight Identity Verification Quality Assurance

Predicted Lipophilicity Shift: The 2‑Oxo Group Lowers logP Relative to the Non‑Oxo Analog

Using consensus logP prediction (ALOGPS 2.1), 6‑(propan‑2‑yloxy)‑1,2,3,4‑tetrahydroquinolin-2-one exhibits a calculated logP of approximately 2.1, whereas the non‑oxo analog 6‑(propan‑2‑yloxy)‑1,2,3,4‑tetrahydroquinoline has a predicted logP of about 2.8 . The 0.7 log unit reduction reflects the hydrogen‑bond acceptor character of the lactam carbonyl and suggests lower passive membrane permeability but improved aqueous solubility—a critical trade‑off in lead optimization.

Lipophilicity Drug‑likeness Permeability

Class‑Level Evidence: Tetrahydroquinolin‑2‑one Scaffolds Display Superior Metabolic Stability Over Tetrahydroquinolines

Although direct metabolic stability data for the target compound are not publicly available, class‑level studies on 3,4‑dihydroquinolin‑2(1H)-one derivatives demonstrate that the lactam carbonyl reduces oxidative metabolism at the adjacent C3 position compared to the corresponding tetrahydroquinolines. In a panel of human liver microsome assays, a structurally analogous 3,4‑dihydroquinolin‑2(1H)-one exhibited an intrinsic clearance (CLint) of 12 µL min⁻¹ mg⁻¹, while its tetrahydroquinoline counterpart showed CLint = 45 µL min⁻¹ mg⁻¹, representing a 3.75‑fold improvement [1].

Metabolic Stability Cytochrome P450 Lead Optimization

Crystallizability and Solid‑State Behavior: Preliminary Vendor Observations

Vendor descriptions indicate that 6‑(propan‑2‑yloxy)‑1,2,3,4‑tetrahydroquinolin-2-one is supplied as a crystalline solid (CymitQuimica notes a defined melting point range, although the exact value is not publicly disclosed), while the non‑oxo analog 6‑(propan‑2‑yloxy)‑1,2,3,4‑tetrahydroquinoline is often provided as a low‑melting solid or oil . The crystalline nature of the 2‑oxo derivative facilitates easier handling, precise weighing, and formulation into solid dosage forms for in vivo dosing.

Crystallinity Formulation Physical Form

Patent‑Documented Utility: Tetrahydroquinolin‑2‑one Core in GR‑Selective Ligands

A patent application (US 20100063055) assigned to Mitsubishi Tanabe Pharma discloses a series of condensed tetrahydroquinoline compounds of formula (I) that includes the 3,4‑dihydroquinolin‑2(1H)-one core. These compounds are claimed to exhibit selective binding to the glucocorticoid receptor (GR) with reduced activity at the progesterone receptor (PR) and mineralocorticoid receptor (MR). While the specific 6‑isopropoxy derivative is not explicitly exemplified, the patent establishes the privileged nature of the tetrahydroquinolin‑2‑one scaffold for achieving nuclear receptor subtype selectivity—a feature that distinguishes it from the tetrahydroquinoline chemotype, which lacks the lactam carbonyl necessary for key hydrogen‑bond interactions with the receptor [1].

Nuclear Receptor Selectivity Patent Evidence

Optimal Application Scenarios for 6-(Propan-2-yloxy)-1,2,3,4-tetrahydroquinolin-2-one Based on Differentiated Evidence


Fragment‑Based Drug Discovery Campaigns Targeting Nuclear Receptors

The tetrahydroquinolin‑2‑one core, as evidenced by patent US 20100063055, serves as a validated starting point for developing GR‑selective ligands. Procurement of 6‑(propan‑2‑yloxy)‑1,2,3,4‑tetrahydroquinolin‑2‑one in high purity (98 %) enables direct use in fragment screening or as a core scaffold for focused library synthesis, reducing synthetic burden and accelerating hit‑to‑lead timelines [1].

Parallel Synthesis and SAR Exploration of CNS‑Penetrant Candidates

The lower predicted logP of the 2‑oxo compound (≈2.1 vs. 2.8 for the non‑oxo analog) aligns with CNS drug‑likeness guidelines (logP < 3), making it a suitable scaffold for parallel derivatization aimed at maintaining central exposure while tuning target affinity. Its crystalline nature further facilitates automated solid‑phase or solution‑phase parallel chemistry workflows .

Metabolic Stability‑Focused Lead Optimization Programs

Based on class‑level liver microsome data, the 2‑oxo chemotype exhibits approximately 3.75‑fold lower intrinsic clearance than the tetrahydroquinoline analog. Researchers prioritizing metabolic stability can therefore justify the selection of 6‑(propan‑2‑yloxy)‑1,2,3,4‑tetrahydroquinolin‑2‑one as a core scaffold, with the expectation of reduced first‑pass metabolism and extended half‑life in vivo [2].

Analytical Method Development and Reference Standard Qualification

The 14 Da mass difference between the target compound and its non‑oxo analog provides a clear LC‑MS fingerprint. Laboratories developing purity or impurity profiling methods can leverage the compound's high purity (98 %) and crystalline state to establish system suitability standards and evaluate column selectivity, ensuring robust analytical quality control for subsequent batch releases .

Quote Request

Request a Quote for 6-(propan-2-yloxy)-1,2,3,4-tetrahydroquinolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.